2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole: is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The cyclopropyl and pyrrolidine groups are introduced through subsequent steps involving cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(pyrrolidin-3-yl)pyrimidine
- 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole
Uniqueness
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and ring structures
Biological Activity
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound this compound features a unique oxadiazole ring system that is known for its potential biological activity. The presence of the cyclopropyl and pyrrolidine groups contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated notable activity against several bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 18 | 32 |
Escherichia coli | 15 | 64 |
Pseudomonas aeruginosa | 12 | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines showed that this compound can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast cancer) | 10.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical cancer) | 12.8 | Cell cycle arrest at G2/M phase |
A549 (Lung cancer) | 15.0 | Inhibition of mitochondrial respiration |
The results indicate that the compound's mechanism involves both apoptotic pathways and cell cycle modulation .
Cytotoxicity Studies
Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Summary of Cytotoxic Effects
In a comparative study involving normal and cancerous cell lines:
Cell Type | Viability (%) at 50 µM |
---|---|
Normal fibroblasts | 95 |
MCF-7 | 45 |
HeLa | 40 |
These results highlight the potential of this compound as an anticancer agent with a favorable safety profile .
Properties
CAS No. |
1225218-55-2 |
---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H13N3O/c1-2-6(1)8-11-12-9(13-8)7-3-4-10-5-7/h6-7,10H,1-5H2 |
InChI Key |
CZYRHCJXUASSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCNC3 |
Origin of Product |
United States |
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